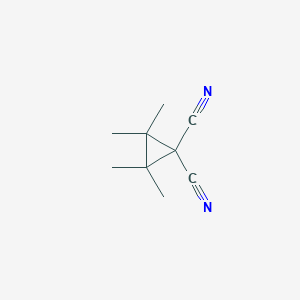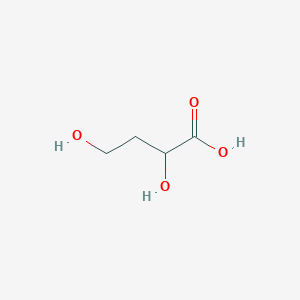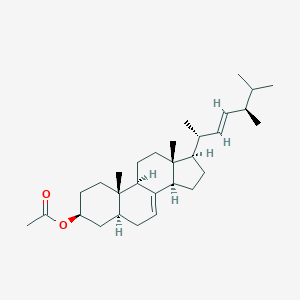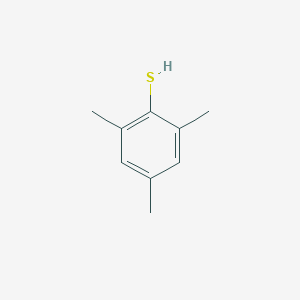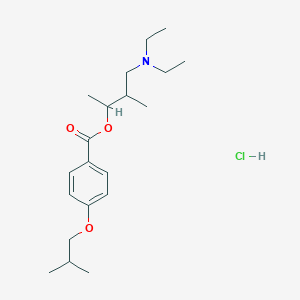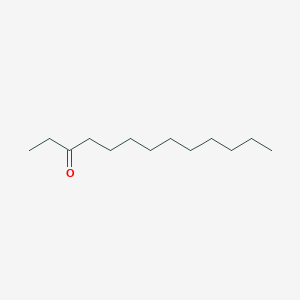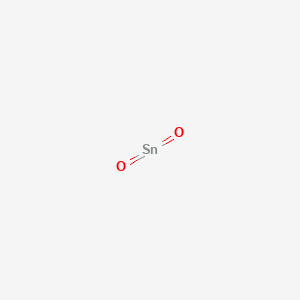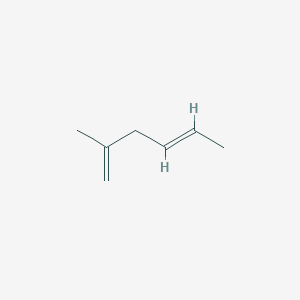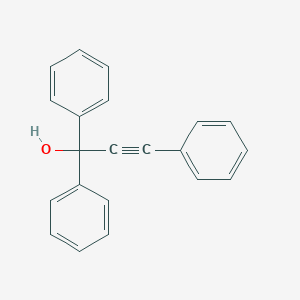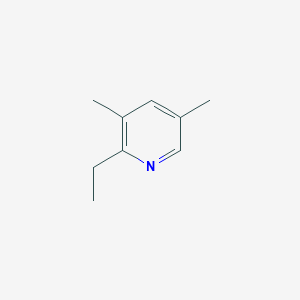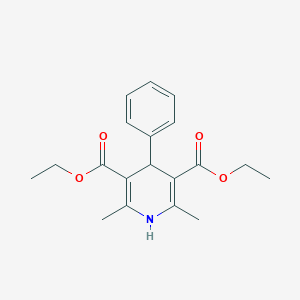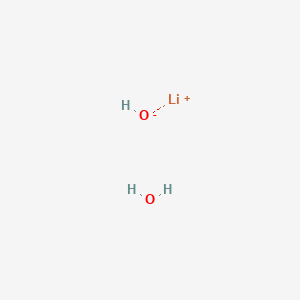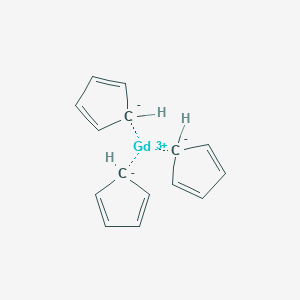
Tris(eta5-cyclopenta-2,4-dien-1-yl)gadolinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(eta5-cyclopenta-2,4-dien-1-yl)gadolinium is a compound involving gadolinium, a rare earth element, complexed with three cyclopentadienyl rings. This configuration imparts unique properties suitable for various applications in organometallic chemistry.
Synthesis Analysis
- The synthesis of Tris(cyclopentadienyl) gadolinium complexes involves the treatment of tris(cyclopentadienyl) yttrium complexes with potassium graphite in the presence of 2.2.2-cryptand. This process has been studied to explore more stable examples of complexes featuring Y2+ and Gd2+ ions (Corbey et al., 2015).
Molecular Structure Analysis
- The molecular structure of tris(η5-cyclopentadienyl)lanthanides, including gadolinium, was determined using X-ray diffraction methods. The results suggest the presence of intrinsic twinning in these species and reveal the dynamics and bonding situation of the Cp ligands (Baisch et al., 2006).
Chemical Reactions and Properties
- The reactivity of tris(cyclopentadienyl)phenyl complex of neodymium, which has structural similarities with tris(cyclopentadienyl)gadolinium, was observed. The neodymium atom was connected to three eta(5)-bonded cyclopentadienyls and one sigma-bonded phenyl (Hanrong et al., 1992).
Physical Properties Analysis
- The synthesis and characterization of fluorinated tris(pyrazolyl)borate complexes provide insight into the physical properties of similar complexes with cyclopentadienyl ligands (Hu and Gorun, 2001).
Chemical Properties Analysis
- The study of gadolinium(III) tripodal Schiff base complex reveals information about the chemical properties of gadolinium complexes, which can be extrapolated to understand the chemical nature of tris(cyclopentadienyl)gadolinium (Leniec et al., 2007).
Applications De Recherche Scientifique
Ligand Effects in Synthesis
Tris(cyclopentadienyl) gadolinium complexes have been explored for their unique properties in synthesis. Notably, they participate in reactions that lead to the formation of dark solutions and exhibit specific EPR spectra, suggesting the presence of unique gadolinium ions. Such studies are crucial for understanding the behavior of gadolinium complexes under different conditions and can pave the way for new synthetic routes in organometallic chemistry (Corbey et al., 2015).
Magnetic Resonance Imaging (MRI) Applications
A derivative of Tris(eta5-cyclopenta-2,4-dien-1-yl)gadolinium, specifically the Gd(III) complex of TREN-Me-3,2-HOPO, has shown promising results as a new class of relaxation agents for MRI applications. These complexes exhibit high stability, low toxicity, and high relaxivity, which are desirable properties for MRI contrast agents. The exploration of such complexes could lead to the development of more effective MRI contrast agents (Hajela et al., 2000).
Spectroscopic and Magnetic Properties
Tris(eta5-cyclopenta-2,4-dien-1-yl)gadolinium complexes have been subject to detailed spectroscopic and magnetic analyses. Such studies are fundamental for understanding the electronic structure and magnetic interactions within these complexes, which have implications for materials science and magnetic resonance applications (Leniec et al., 2007).
Photophysical Properties
Studies on the photophysical properties of lanthanide complexes, including those of gadolinium, have revealed the possibility of fine-tuning the luminescent properties of these compounds. Such research is not only crucial for understanding the fundamental aspects of luminescence but also opens avenues for designing advanced materials for lighting, displays, and biological imaging (Gassner et al., 2008).
Safety And Hazards
Tris(eta5-cyclopenta-2,4-dien-1-yl)gadolinium is classified as a flammable solid . It’s advised to keep it away from heat, sparks, open flames, and hot surfaces . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction . It should be stored in a well-ventilated place . The product contains no substances which at their given concentration are considered to be hazardous to health .
Propriétés
IUPAC Name |
cyclopenta-1,3-diene;gadolinium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5.Gd/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYGFOZNMGYPRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Gd+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Gd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(cyclopentadienyl)gadolinium(III) | |
CAS RN |
1272-21-5 |
Source


|
| Record name | Tris(η5-2,4-cyclopentadien-1-yl)gadolinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(eta5-cyclopenta-2,4-dien-1-yl)gadolinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001272215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(η5-cyclopenta-2,4-dien-1-yl)gadolinium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-3-acetic acid](/img/structure/B72388.png)
